molecular formula C54H103NO7S B1257271 N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine CAS No. 70512-46-8

N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine

Cat. No. B1257271
CAS RN: 70512-46-8
M. Wt: 910.5 g/mol
InChI Key: PZFZLRNAOHUQPH-DJBVYZKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine, also known as PP2A activator, is a lipid molecule that has been found to have significant effects on cellular signaling pathways. This molecule has been studied extensively in recent years, and its potential applications in scientific research have been explored.

Scientific Research Applications

Peptide Synthesis

Pam3-Cys-OH is a lipopeptide containing a cysteine residue at the C-terminus. It is often used in solid phase peptide synthesis . This process is crucial for the production of peptides, which are used in a variety of scientific research applications, including the study of protein structure and function, the identification and characterization of genes, and the development of new therapeutic agents.

Immunology Research

The compound has been used in immunology research, specifically in the study of Toll-like receptors (TLRs). TLRs play a key role in the innate immune system. They recognize molecules that are broadly shared by pathogens but distinguishable from host molecules, collectively referred to as pathogen-associated molecular patterns (PAMPs). Pam3-Cys-OH is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins, and is a potent activator of TLR2 .

Vaccine Development

Pam3-Cys-OH has been used in the development of vaccines. For example, it has been used as an adjuvant in the formulation of liposomes containing the tuberculosis vaccine candidate H56 . Adjuvants are substances that are added to vaccines to enhance the body’s immune response to the vaccine. The inclusion of Pam3-Cys-OH in the vaccine formulation resulted in a significant increase in the release of certain cytokines, indicating a strong immune response .

Antimicrobial Research

Pam3-Cys-OH has been used in antimicrobial research. It interacts with Toll-like receptor 2 to induce an antimicrobial pathway . This makes it a valuable tool in the study of antimicrobial resistance and the development of new antimicrobial agents.

Mechanism of Action

Pam3-Cys-OH, also known as N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine, Pam3Cys-OH, R3PDV16IN3, or Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine, is a synthetic bacterial lipoprotein . This compound has been the subject of extensive research due to its potential applications in immunology and pharmacology.

Target of Action

The primary target of Pam3-Cys-OH is Toll-like receptor 2 (TLR2) . TLR2 is a type of protein that plays a crucial role in the immune system. It recognizes foreign substances and passes on signals to the cells of the immune system.

Mode of Action

Pam3-Cys-OH interacts with TLR2 to induce an antimicrobial pathway . This interaction triggers the release of various cytokines, which are substances that allow immune cells to communicate with each other. This communication results in an immune response that helps the body fight off infections .

Biochemical Pathways

The interaction of Pam3-Cys-OH with TLR2 activates several biochemical pathways. These include the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways play a crucial role in the immune response, leading to the production of cytokines and chemokines that mediate inflammation and recruit immune cells to the site of infection .

Pharmacokinetics

It is known that the compound is soluble in dmso

Result of Action

The activation of TLR2 by Pam3-Cys-OH leads to a cascade of events that result in an immune response. This includes the production of cytokines and chemokines, which mediate inflammation and recruit immune cells to the site of infection . This immune response helps the body fight off infections.

Action Environment

The action of Pam3-Cys-OH can be influenced by various environmental factors. For instance, the presence of other microbial components can modulate the immune response triggered by Pam3-Cys-OH . Additionally, the physical and chemical environment can impact the stability and efficacy of Pam3-Cys-OH.

properties

IUPAC Name

(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFZLRNAOHUQPH-GOOVXGPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H103NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007550
Record name S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

910.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine

CAS RN

87420-41-5
Record name Tripalmitoyl-S-glycerylcysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87420-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(palmitoyloxy)-2-propyl-1-palmitoylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087420415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-.ALPHA.-PALMITOYL-S-(2,3-BIS(PALMITOYLOXY)-(2RS)-PROPYL)-L-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3PDV16IN3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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